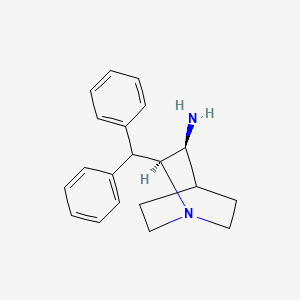

(2S,3S)-2-Benzhydrylquinuclidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H24N2 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

(2S,3S)-2-benzhydryl-1-azabicyclo[2.2.2]octan-3-amine |

InChI |

InChI=1S/C20H24N2/c21-19-17-11-13-22(14-12-17)20(19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-20H,11-14,21H2/t19-,20-/m0/s1 |

InChI Key |

MECDCHFRZHLREI-PMACEKPBSA-N |

Isomeric SMILES |

C1CN2CCC1[C@@H]([C@@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)N |

Canonical SMILES |

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)N |

Origin of Product |

United States |

Synthetic Methodologies for 2s,3s 2 Benzhydrylquinuclidin 3 Amine and Its Chiral Precursors

Strategies for Enantioselective Synthesis of the Quinuclidine (B89598) Core

Achieving the desired (2S,3S) stereochemistry requires sophisticated asymmetric synthesis strategies. These methods are designed to create the chiral centers with high fidelity, avoiding the formation of unwanted stereoisomers.

A modern and powerful method for constructing chiral polycyclic nitrogen-containing frameworks is the iridium-catalyzed asymmetric allylic dearomatization reaction. chinesechemsoc.orgnih.gov This strategy has been successfully applied to the synthesis of various heterocyclic structures, including those with a quinuclidine core. chinesechemsoc.org The reaction typically involves an intramolecular cyclization where a nitrogen nucleophile attacks an iridium-activated allylic group that is part of an aromatic ring, such as pyridine (B92270) or quinoline (B57606). nih.gov

The process begins with the formation of a chiral Iridium catalyst, often derived from a precursor like [Ir(cod)Cl]₂ and a chiral ligand such as the Feringa ligand. chinesechemsoc.org This catalyst coordinates to a substrate containing both the aromatic ring and a side chain with an allylic carbonate or a similar leaving group. This coordination forms a π-allyl-iridium intermediate, dearomatizing the ring and activating it for nucleophilic attack. The tethered nucleophile then attacks the allyl moiety in an intramolecular fashion, guided by the chiral ligand to produce the fused-ring system with high diastereo- and enantioselectivity. chinesechemsoc.orgnih.gov This method has proven effective for a range of substrates, delivering complex products in good yields and with excellent stereocontrol. chinesechemsoc.org

Table 1: Representative Results for Iridium-Catalyzed Asymmetric Allylic Dearomatization

| Substrate Type | Chiral Ligand | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Pyridine Derivatives | Feringa Ligand | Good to Excellent | >20:1 | High | chinesechemsoc.org |

| Quinoline Derivatives | Me-THQphos | Up to 99% | N/A | Up to 99% | nih.gov |

| Benzene Derivatives | Malonate-Substituted | Up to 79% | N/A | Up to 99% | nih.gov |

This table presents generalized findings from the literature to illustrate the effectiveness of the methodology.

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single, enantiomerically pure product. wikipedia.org This process is applicable to the synthesis of (2S,3S)-2-Benzhydrylquinuclidin-3-amine, starting from racemic 2-benzhydrylquinuclidin-3-one. The key to DKR is the combination of a rapid, continuous racemization of the starting material with a highly selective kinetic resolution step. mdpi.com

In the context of 2-benzhydrylquinuclidin-3-one, the stereocenter at the C2 position, which bears the benzhydryl group, must be epimerizable. Under specific conditions (e.g., using a base or a racemization catalyst), the (2R)- and (2S)-enantiomers of the ketone can interconvert. Simultaneously, a stereoselective catalyst, typically an enzyme (like a lipase) or a chiral metal complex, selectively reacts with only one of the enantiomers. wikipedia.orgprinceton.edu For instance, a lipase (B570770) could catalyze the acylation of the (2S)-enantiomer, or a chiral ruthenium complex could facilitate the asymmetric transfer hydrogenation of the (2S)-ketone, leaving the (2R)-enantiomer to be racemized back to the (2S)-form for subsequent reaction. This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product, overcoming the 50% yield limitation of classical kinetic resolution. semanticscholar.org

Once the enantiomerically pure (2S)-2-benzhydrylquinuclidin-3-one is obtained, the next crucial step is the stereoselective introduction of the amine group at the C3 position to form the final (2S,3S) product. This is achieved through stereoselective reductive amination. The challenge lies in controlling the facial selectivity of the reduction of an intermediate imine or the direct reduction of the ketone followed by amination, to ensure the new amine group is syn (on the same side) to the existing benzhydryl group.

One approach is the direct reduction of the ketone to a (2S,3S)-hydroxyl intermediate, which can then be converted to the amine. This reduction can be accomplished using specific reducing agents or catalytic hydrogenation conditions that favor the formation of the syn-alcohol due to steric hindrance from the bulky benzhydryl group directing the hydride attack from the opposite face. Alternatively, a process known as dynamic reductive kinetic resolution (DYRKR) can be employed, where an alcohol dehydrogenase enzyme reduces the ketone, setting two stereocenters at once with high selectivity. nih.gov Following the formation of the ketone-derived imine or oxime, a diastereoselective reduction is performed. The choice of reducing agent and catalyst is critical to favor the desired (3S) configuration.

A well-established method in asymmetric synthesis involves the use of chiral auxiliaries. researchgate.net In this approach, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical course of subsequent reactions. youtube.com After the desired chiral centers have been created, the auxiliary is removed to yield the enantiomerically pure product. youtube.com

For the synthesis of the quinuclidine core, a precursor, such as a substituted piperidine (B6355638), could be attached to a chiral auxiliary like an Evans oxazolidinone or a camphor-derived auxiliary. researchgate.net This auxiliary would then control the stereoselectivity of a key bond-forming step, for instance, an intramolecular alkylation or a Michael addition that forms the second ring of the quinuclidine nucleus. The steric bulk and conformational rigidity of the auxiliary block one face of the reactive intermediate, forcing the reaction to occur on the other face, thus leading to a single diastereomer. While effective, this method requires additional steps for the attachment and removal of the auxiliary. researchgate.net Traditional methods for synthesizing quinuclidines have often relied on such chiral auxiliary-assisted processes. chinesechemsoc.org

The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings with high stereocontrol. mdpi.com While not directly forming the quinuclidine (1-azabicyclo[2.2.2]octane) skeleton, it is a primary method for synthesizing the isomeric isoquinuclidine (2-azabicyclo[2.2.2]octane) core. clockss.orgresearchgate.net This [4+2] cycloaddition typically involves the reaction of a 1,2-dihydropyridine derivative (acting as the diene) with an electron-deficient alkene (the dienophile). rsc.org

Asymmetry can be introduced in several ways. One common strategy is to use a chiral auxiliary on the dienophile, such as an N-acryloyl oxazolidinone. clockss.org The auxiliary directs the dihydropyridine (B1217469) to attack from a specific face, leading to high diastereoselectivity. Another powerful approach utilizes a chiral Lewis acid catalyst, such as those based on titanium, copper, or palladium, to coordinate with the dienophile and create a chiral environment for the cycloaddition. mdpi.comresearchgate.net These catalytic reactions can achieve high yields and excellent enantioselectivities, providing access to a wide array of chiral isoquinuclidine derivatives, which are valuable intermediates for various natural products and pharmaceuticals. clockss.orgrsc.org

Table 2: Examples of Asymmetric Diels-Alder Reactions for Isoquinuclidine Synthesis

| Diene | Dienophile/Auxiliary | Catalyst/Lewis Acid | Yield | Diastereoselectivity (d.e.) | Reference |

|---|---|---|---|---|---|

| 1-Phenoxycarbonyl-1,2-dihydropyridine | (4S)-3-Acryloyl-4-benzyl-1,3-oxazolidin-2-one | Ti-TADDOLate | 99% | 92% | clockss.org |

| 1,2-Dihydropyridine | N-Acryloyl-(4S)-4-benzyloxazolidin-2-one | Cu(OTf)₂/(4S,4′S)-bis(oxazoline) | Good | Up to 97% | researchgate.net |

| N-protected dihydropyridine | Acrolein | Valine-derived organocatalyst | Good | High | rsc.org |

This table summarizes selected findings from the literature.

Classical and Modified Synthetic Routes to the Quinuclidine Nucleus

Before the advent of modern asymmetric catalysis, the quinuclidine skeleton was constructed through more classical, often racemic, multi-step sequences. These routes typically start from pre-existing piperidine derivatives and involve an intramolecular cyclization to form the second bridge. chinesechemsoc.org

Common strategies include intramolecular Sɴ2 reactions, where a piperidine ring is functionalized with both a nucleophile (e.g., an amine) and an electrophile with a suitable leaving group on a side chain. Upon heating or treatment with a base, the nucleophile attacks the electrophile, closing the ring to form the bicyclic system. Another classical approach is the Dieckmann condensation, which involves an intramolecular reaction between two ester groups on a piperidine derivative to form a β-ketoester, which can then be further manipulated to give the quinuclidine core. While these methods are robust, they often lack stereocontrol and result in racemic mixtures that require subsequent resolution if a single enantiomer is desired.

Second-Order Nucleophilic Substitution (SN2) and Condensation Reactions in Quinuclidine Formation

The formation of the quinuclidine ring often relies on intramolecular cyclization reactions. A common strategy involves the use of appropriately functionalized piperidine precursors. liverpool.ac.uk These precursors can undergo intramolecular second-order nucleophilic substitution (SN2) type cyclizations to form the bicyclic quinuclidine system. nih.govacs.org For instance, trisubstituted piperidines can be converted into 2,5-disubstituted quinuclidines through such SN2 pathways. nih.govacs.org

Another classical and powerful method for constructing the quinuclidine core is the Dieckmann condensation. liverpool.ac.ukwikipedia.org This intramolecular condensation of a diester, typically in the presence of a strong base like potassium tert-butoxide, leads to the formation of a β-keto ester, which can then be further manipulated to yield the desired quinuclidine structure. eurekaselect.com For example, 1-carbethoxymethyl-4-carbethoxypiperidine can be cyclized via a Dieckmann condensation to produce 3-quinuclidinone hydrochloride, a key intermediate. eurekaselect.comorgsyn.org The Claisen condensation, a related reaction, is also a fundamental tool in carbon-carbon bond formation, bringing two ester molecules together to form a β-ketoester. youtube.com

| Reaction Type | Description | Key Reagents | Precursor | Product |

| SN2 Cyclization | Intramolecular displacement to form the bicyclic ring. | Base | Functionalized Piperidine | Quinuclidine |

| Dieckmann Condensation | Intramolecular condensation of a diester. | Potassium tert-butoxide | 1-Carbethoxymethyl-4-carbethoxypiperidine | 3-Quinuclidinone |

| Claisen Condensation | Condensation of two esters to form a β-ketoester. | Strong base (e.g., alkoxide) | Esters | β-ketoester |

Functionalization of Quinuclidines via N-Oxide Intermediates

A significant advancement in the synthesis of functionalized quinuclidines involves the use of N-oxide intermediates. liverpool.ac.uk The formation of the quinuclidine N-oxide activates the α-protons, making them susceptible to abstraction by a base. The resulting carbanion can then be trapped by various electrophiles, allowing for the regioselective introduction of substituents at the C2 and C8 positions. liverpool.ac.uknih.gov This methodology has been successfully applied to develop high-yielding, multi-step syntheses of 2,3-disubstituted and α,α'-difunctionalized quinuclidine systems. liverpool.ac.uk The functionalization of quinoline N-oxides can also be achieved through metal-free methods, such as Brønsted acid-catalyzed addition to ynamides, leading to C8-H functionalization. rsc.org

Radical Cyclization Approaches for Substituted Quinuclidines

Radical cyclization offers a flexible and powerful alternative for the synthesis of substituted quinuclidines. nih.govacs.org A notable approach employs a phosphorus hydride-mediated radical addition/cyclization reaction as the key step. nih.govacs.org For example, a 1,7-diene can react with diethyl thiophosphite in a diastereoselective radical cyclization to yield trisubstituted piperidines. nih.govacs.org These piperidine intermediates are then converted to the final quinuclidine structure. nih.govacs.org This method has proven to be efficient and diastereoselective, providing access to a diverse library of quinuclidines. acs.org

Synthesis from 3-Quinuclidinone Precursors

3-Quinuclidinone is a versatile and commercially available precursor for the synthesis of a wide range of quinuclidine derivatives. liverpool.ac.uk The synthesis of 3-quinuclidinone itself can be achieved through a Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine, followed by hydrolysis and decarboxylation. eurekaselect.com The resulting 3-quinuclidinone can then be subjected to various transformations. For instance, reduction of 3-quinuclidinone with agents like sodium borohydride (B1222165) yields 3-quinuclidinol.

The synthesis of this compound often starts from a racemic mixture of 2-benzhydryl-3-quinuclidinone. google.com The separation of the desired (S,S)-enantiomer is a critical step and can be achieved through resolution with a chiral acid. google.com The resulting chiral ketone can then be reacted with an amine to form an imine, which is subsequently reduced to yield the target (2S,3S)-2-benzhydryl-3-benzylaminoquinuclidine. google.com

| Starting Material | Key Transformation | Reagents | Intermediate/Product |

| 1-Carbethoxymethyl-4-carbethoxypiperidine | Dieckmann Condensation | Potassium tert-butoxide, Sulfuric acid | 3-Quinuclidinone |

| 3-Quinuclidinone | Reduction | Sodium borohydride | 3-Quinuclidinol |

| Racemic 2-Benzhydryl-3-quinuclidinone | Resolution & Reductive Amination | Chiral acid, Benzylamine (B48309), Reducing agent | (S,S)-cis-2-Benzhydryl-3-benzylaminoquinuclidine |

Mizoroki-Heck Arylation in Quinuclidine Derivative Synthesis

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds between an aryl or vinyl halide and an alkene. youtube.com This reaction has found broad application in the synthesis of complex organic molecules. nih.govnih.gov While direct application to the synthesis of this compound is not extensively detailed in the provided context, the principles of the Mizoroki-Heck reaction are relevant for the synthesis of various substituted heterocyclic compounds, including quinolines. rsc.org The reaction typically involves a palladium(0) catalyst and a base. youtube.com The mechanism proceeds through oxidative addition, migratory insertion, and β-hydride elimination steps. youtube.com The versatility of the Mizoroki-Heck reaction allows for the introduction of aryl groups onto alkene-containing substrates, a strategy that could be envisioned in the synthesis of complex quinuclidine derivatives. rsc.org

Process Development and Scale-Up Considerations for this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives necessitates careful process development and optimization. Key considerations include the safety of reagents, reaction efficiency, and the robustness of the synthetic route. google.comresearchgate.net For example, processes have been developed to avoid aggressive deprotection conditions and hazardous reagents, thereby improving the safety and yield for commercial-scale operations. google.com

A specific example involves the synthesis of a derivative, (2S,3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine. The process involves the hydrogenation of (2S,3S)-2-benzhydryl-N-benzylquinuclidin-3-amine (1R)-10-camphorsulfonate in the presence of a palladium on carbon catalyst, followed by reaction with 5-tert-butyl-2-methoxybenzaldehyde. google.com The final product can then be isolated as a citrate (B86180) salt. google.com Such processes are designed for scalability, with a focus on minimizing the number of isolation steps and using readily available, less hazardous materials where possible. researchgate.net

| Process Step | Reagents/Conditions | Yield/Purity | Scale-Up Consideration |

| Debenzylation/Reductive Amination | 5% Palladium on carbon, H₂, 50 psi, 75-80°C; 5-tert-butyl-2-methoxybenzaldehyde | 85% | Use of a robust catalyst and controlled hydrogenation conditions. |

| Salt Formation | Anhydrous citric acid, Acetone/Water | Not specified | Controlled crystallization for consistent salt form and purity. |

Advanced Catalytic Applications of 2s,3s 2 Benzhydrylquinuclidin 3 Amine and Its Derivatives

Role as Chiral Ligands in Homogeneous and Heterogeneous Asymmetric Catalysis

The chiral environment provided by quinuclidine (B89598) derivatives is instrumental in asymmetric catalysis, where the ligand coordinates to a metal center, influencing the stereochemical outcome of the reaction. These ligands can be employed in both homogeneous systems, where the catalyst is in the same phase as the reactants, and heterogeneous systems, where it is in a different phase.

Applications in Morita-Baylis-Hillman and Sharpless Dihydroxylation Reactions

The Morita-Baylis-Hillman (MBH) reaction and the Sharpless Asymmetric Dihydroxylation are cornerstone transformations in organic synthesis that often rely on chiral amine catalysts or ligands. While quinuclidine itself is a known catalyst for the MBH reaction, specific applications of (2S,3S)-2-Benzhydrylquinuclidin-3-amine in this context are not extensively documented in prominent literature.

However, the quinuclidine core is a fundamental component of the Cinchona alkaloids, which are the premier ligands for the Sharpless Asymmetric Dihydroxylation. In this reaction, a chiral ligand, derived from dihydroquinidine (B8771983) or dihydroquinine, coordinates to an osmium tetroxide catalyst to enable the enantioselective dihydroxylation of olefins. The quinuclidine nitrogen is crucial for binding to the metal and creating the chiral pocket that directs the facial selectivity of the olefin's approach.

Utilization in Phase-Transfer Catalytic Processes

Chiral phase-transfer catalysis (PTC) is a powerful method for conducting asymmetric synthesis, particularly for reactions involving water-insoluble organic reactants and aqueous-soluble inorganic reagents. nih.gov This technique relies on a catalyst, typically a chiral quaternary ammonium (B1175870) salt, to shuttle an anion from the aqueous phase to the organic phase, where it reacts enantioselectively. nih.gov

Quinuclidine-based structures, especially derivatives of Cinchona alkaloids, are highly effective scaffolds for phase-transfer catalysts. nih.gov By alkylating the quinuclidine nitrogen, chiral quaternary ammonium salts are formed that have proven highly effective. nih.gov These catalysts are particularly successful in the asymmetric alkylation of glycine (B1666218) imine Schiff bases to produce non-natural α-amino acids with high enantiomeric excess. nih.govrsc.org The general mechanism involves the formation of a tight ion pair between the chiral ammonium cation and the substrate enolate, which shields one face of the enolate and allows an alkylating agent to approach only from the less hindered side. nih.gov

Dual cinchona quinuclidinium salts, featuring two quinuclidine units connected by a linker, have been synthesized and used as exceptionally powerful asymmetric phase-transfer catalysts in the α-alkylation of glycine and alanine (B10760859) ester imines, achieving high enantioselectivity with very low catalyst loadings. rsc.org

Table 1: Asymmetric Alkylation of Glycine Imine using Chiral Phase-Transfer Catalysis

| Catalyst Type | Substrate | Alkylating Agent | Enantiomeric Excess (ee) | Reference |

| O-Alkyl N-anthracenylmethyl Cinchona Alkaloid | Glycine Imine | Benzyl Bromide | High | nih.gov |

| Dual Cinchona Quinuclidinium Salt | Glycine Ester Imine | Various | 92–99% | rsc.org |

| Cinchona Alkaloid-derived Quaternary Ammonium Salt | Phenylindanone | Methyl Iodide | High | nih.gov |

Transition-Metal-Catalyzed Asymmetric Hydrogenation of Imines with Quinuclidine-Based Ligands

The asymmetric hydrogenation of imines is one of the most direct methods for synthesizing chiral amines, which are valuable building blocks in the pharmaceutical and agrochemical industries. capes.gov.br These reactions are typically catalyzed by transition-metal complexes of rhodium, iridium, or ruthenium, where a chiral ligand imparts stereocontrol. capes.gov.bryoutube.com

While a wide variety of chiral ligands have been developed, the hydrogenation of imines can be challenging due to substrate variability and potential catalyst inhibition by the amine product. youtube.com Quinuclidine-based ligands, such as those derived from Cinchona alkaloids, have been employed in this field. The catalytic cycle generally involves the coordination of the imine to the chiral metal complex, followed by the stereoselective transfer of hydrogen to the C=N double bond.

More recently, metal-free approaches using chiral frustrated Lewis pairs (FLPs) have emerged for the hydrogenation of imines. nih.gov A camphor-based chiral phosphonium (B103445) hydrido borate (B1201080) zwitterion has been successfully applied in the enantioselective hydrogenation of various imines, demonstrating the potential for recyclable, metal-free catalyst systems. nih.gov

Organocatalytic Applications of Chiral Quinuclidine Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside metal and enzyme catalysis. youtube.com Chiral quinuclidine derivatives are prominent in this field, acting as either Lewis bases or through more complex activation modes like Hydrogen Atom Transfer (HAT).

Hydrogen Atom Transfer (HAT) Catalysis employing Quinuclidine Derivatives

Hydrogen Atom Transfer (HAT) has emerged as a powerful strategy for the direct functionalization of otherwise inert C–H bonds. rhhz.net Quinuclidine and its derivatives have been identified as highly effective HAT catalysts, particularly in photoinduced reactions. rhhz.netresearchgate.net Under visible light irradiation in the presence of a photosensitizer, the quinuclidine is oxidized to a highly electrophilic radical cation. researchgate.net This radical cation is capable of abstracting a hydrogen atom from electron-rich or hydridic C-H bonds, which is a reactivity pattern distinct from many other HAT catalysts. rhhz.net

This strategy enables the direct C-H functionalization of a wide range of substrates, including amines, ethers, and adamantanes. rhhz.net For example, a novel quinuclidine derivative was used as a HAT catalyst to promote the tertiary C-H abstraction from adamantane, allowing for its subsequent functionalization in good to excellent yields. rhhz.net While much of the initial work has focused on racemic transformations, the development of chiral quinuclidine derivatives for asymmetric HAT catalysis is a key area of ongoing research. rhhz.net

Table 2: Substrates Functionalized via Quinuclidine-Mediated HAT Catalysis

| Substrate Class | C-H Bond Type | Functionalization | Reference |

| Alcohols | α-C-H (with H-bond acceptor) | Alkylation, Arylation | rhhz.net |

| Amines | α-C-H | Alkylation, Arylation | rhhz.net |

| Ethers | α-C-H | Alkylation | rhhz.net |

| Adamantanes | Tertiary C-H | Alkylation | rhhz.net |

| SiH Compounds | Si-H | Hydrosilylation of Alkenes | rhhz.net |

Lewis Base Catalysis by Quinuclidine Systems

The nitrogen atom in the quinuclidine scaffold possesses a lone pair of electrons, allowing it to function as a Lewis base. rhhz.net In organocatalysis, a chiral Lewis base can interact with a substrate to form a reactive, chiral intermediate, thereby guiding the stereochemical outcome of a reaction. nih.gov

Chiral isothioureas, for example, act as powerful Lewis base catalysts for activating species like aryl esters. nih.gov The catalyst displaces the ester's leaving group to form a chiral C1 ammonium enolate, which can then react with various electrophiles in a highly enantioselective manner. nih.gov Similarly, chiral amines can catalyze reactions by forming chiral iminium ions from α,β-unsaturated aldehydes or ketones, lowering their LUMO and activating them for nucleophilic attack. youtube.com

While specific examples detailing this compound as a Lewis base catalyst are specialized, the underlying principle is well-established. The combination of Lewis basicity and HAT capability within the same quinuclidine framework presents opportunities for developing novel dual-catalytic systems. rhhz.net

Applications in Asymmetric Aza-Diels-Alder Reactions using Polymer-Supported Chiral Quinuclidines

A comprehensive review of scientific literature indicates a lack of specific research detailing the application of polymer-supported this compound or its direct derivatives as catalysts for asymmetric aza-Diels-Alder reactions. While the parent compound is a known chiral amine, its immobilization on a polymer support for this specific catalytic transformation does not appear to be documented in available research.

The field of asymmetric catalysis frequently employs polymer-supported chiral catalysts to simplify catalyst recovery and reuse, which is both economically and environmentally advantageous. nih.govresearchgate.net Cinchona alkaloids, a class of compounds to which this compound is structurally related, are prominent chiral scaffolds used in organocatalysis. nih.govdovepress.com These alkaloids and their derivatives have been successfully immobilized on various polymer backbones and used in a range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.govresearchgate.netresearchgate.net

The general strategy for creating such recyclable catalysts involves anchoring the chiral molecule, like a Cinchona alkaloid, to a polymer support. nih.gov This can be achieved through covalent bonding or ionic interactions. nih.gov The resulting heterogeneous catalyst can then be easily separated from the reaction mixture by simple filtration, allowing it to be reused in subsequent reaction cycles. researchgate.net

The aza-Diels-Alder reaction is a powerful method for synthesizing nitrogen-containing heterocyclic compounds, which are important structures in medicinal chemistry and natural product synthesis. The development of asymmetric versions of this reaction, yielding products with high enantiomeric purity, is a significant area of research. nih.gov Various chiral catalysts, including those based on Cinchona alkaloids, have been explored for this purpose. nih.gov

While the principles of polymer-supported catalysis and the utility of chiral quinuclidine structures are well-established, the specific application of a polymer-bound form of this compound in asymmetric aza-Diels-Alder reactions remains an underexplored area of research based on currently available literature. Therefore, no detailed research findings or data tables for this specific application can be presented.

Mechanistic Investigations and Computational Studies of 2s,3s 2 Benzhydrylquinuclidin 3 Amine Reactions

Density Functional Theory (DFT) Calculations for Elucidating Stereoselectivity in Quinuclidine (B89598) Formation

Density Functional Theory (DFT) has become an indispensable tool for rationalizing and predicting the stereochemical outcomes of complex organic reactions. In the context of quinuclidine synthesis, DFT calculations are employed to model the transition states leading to different stereoisomers. By calculating the relative Gibbs free energies (ΔG) of these transition states, chemists can predict which diastereomer or enantiomer will be preferentially formed. nih.gov

In reactions forming substituted quinuclidines, the high diastereoselectivity and enantioselectivity observed are often rationalized through computational models. For instance, in the iridium-catalyzed asymmetric allylic dearomatization reaction to produce chiral quinuclidine derivatives, a model based on DFT calculations was proposed to account for the origin of stereoselectivity. chinesechemsoc.org Similarly, DFT studies have been successfully applied to understand stereoselectivity in the synthesis of related nitrogen-containing heterocyclic structures like dihydroquinolines and piperidines. nih.govnih.gov

For the formation of a 2,3-disubstituted quinuclidine ring, DFT calculations would typically model the approach of the reacting fragments. The calculations analyze the energies of the different possible transition state structures (e.g., those leading to cis vs. trans or SS vs. RR products). The stereochemical model often considers non-covalent interactions (NCIs), such as steric repulsion, which can significantly raise the energy of a particular transition state, making it less favorable. nih.gov For example, in a related copper-catalyzed asymmetric cyclization to form piperidines, the difference in the Gibbs free energy barrier between the two competing transition states (TS D and TS E) was calculated to be 3.2 kcal/mol, explaining the high enantiomeric excess (99% ee) observed experimentally. nih.gov

Table 1: Example of DFT-Calculated Energy Barriers for Competing Transition States in a Related Asymmetric Cyclization Data adapted from a study on the asymmetric synthesis of 2,3-cis-disubstituted piperidines, illustrating the principles applicable to quinuclidine synthesis. nih.gov

| Transition State | Favored Product Enantiomer | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Enantiomeric Excess |

|---|---|---|---|---|

| TS D | Major | 0.0 | 0.0 | 99% |

| TS E | Minor | 2.5 | 3.2 | - |

These computational findings highlight that the lower energy transition state, which is less sterically hindered, dictates the final stereochemistry of the product. nih.gov Such analyses are crucial for optimizing reaction conditions and ligand design to achieve the desired (2S,3S) configuration in benzhydrylquinuclidin-3-amine synthesis.

Proposed Reaction Mechanisms for Chiral Induction in Asymmetric Transformations

(2S,3S)-2-Benzhydrylquinuclidin-3-amine and its derivatives are valuable in asymmetric synthesis, where they act as chiral catalysts or ligands to transfer their stereochemical information to a prochiral substrate. The fundamental principle of asymmetric catalysis is the formation of diastereomeric transition states that have different energies. youtube.com The catalyst interacts with the substrate to create a chiral environment, forcing the reaction to proceed through a lower-energy pathway for the formation of one enantiomer over the other. youtube.comnih.gov

One common application for quinuclidine-based catalysts is in phase-transfer catalysis. Chiral quaternary ammonium (B1175870) salts derived from these amines can facilitate reactions between reactants in different phases (e.g., aqueous and organic). nih.gov In such a system, the chiral cation forms a tight ion pair with the enolate of a substrate, such as a glycine (B1666218) imine. The bulky benzhydryl group and the specific (2S,3S) stereochemistry of the quinuclidine core create a well-defined chiral pocket. This pocket effectively blocks one face of the planar enolate from the approach of an electrophile (e.g., an alkyl halide). The electrophile is therefore directed to the less hindered face, resulting in the preferential formation of one enantiomer of the product amino acid derivative. nih.gov

In other proposed mechanisms, such as those involving metal-ligand complexes, the quinuclidine derivative acts as a chiral ligand. The precise geometry of the (2S,3S) isomer dictates how the ligand coordinates to the metal center, which in turn influences the binding of the substrate and the subsequent bond-forming step. For example, in the reductive amination of (2S)-benzhydryl-3-quinuclidinone to form the corresponding amine, the use of a Brønsted acid was found to cause some racemization at the C-2 position, while a mild Lewis acid like titanium(IV) isopropoxide allowed the reaction to proceed while avoiding racemization, thus preserving the desired stereochemistry. google.com This highlights the importance of the reaction conditions in maintaining the integrity of the chiral centers during transformation. The catalyst essentially makes one of the two possible reaction pathways significantly "faster" by lowering its activation energy barrier. youtube.com

Kinetic and Thermodynamic Studies in Stereoselective Quinuclidine Synthesis

The outcome of a chemical reaction that can yield multiple products is governed by the principles of kinetic and thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest. This product corresponds to the reaction pathway with the lowest activation energy. These conditions are typically favored at lower temperatures and shorter reaction times, where the reaction is effectively irreversible. wikipedia.orglibretexts.org

The synthesis of a single, pure enantiomer, such as this compound, is a classic example of a kinetically controlled process. wikipedia.org Since a pair of enantiomers have identical Gibbs free energies, thermodynamic control would inevitably lead to a 1:1 racemic mixture. Therefore, to achieve a high enantiomeric excess (ee), the reaction must be run under conditions where the transition states leading to the two enantiomers have different energies, and the reverse reaction is slow or non-existent. wikipedia.orgyoutube.com

This is achieved through asymmetric catalysis or the use of chiral auxiliaries. The chiral catalyst creates two different, diastereomeric transition states on the pathways to the two enantiomeric products. Because these diastereomeric transition states have different energies, one pathway has a lower activation barrier than the other. Under kinetic control (e.g., low temperature), the reaction proceeds preferentially through the lower-energy transition state, leading to an excess of one enantiomer. wikipedia.orglibretexts.org

Kinetic resolution is another strategy governed by these principles. In a kinetic resolution of a racemic mixture of quinuclidinols, a chiral reagent or catalyst reacts faster with one enantiomer than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material. tsijournals.com

Table 2: General Comparison of Kinetic and Thermodynamic Control in Stereoselective Synthesis

| Feature | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Governing Factor | Rate of reaction | Stability of product |

| Product Formed | The product that forms fastest (lowest activation energy) | The most stable product (lowest Gibbs free energy) |

| Reaction Conditions | Lower temperatures, shorter reaction times | Higher temperatures, longer reaction times |

| Reversibility | Reaction is effectively irreversible | Reaction is reversible, equilibrium is reached |

| Outcome for Enantiomers | Can produce high enantiomeric excess (>99% ee) | Produces a racemic (1:1) mixture |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| (2S)-Benzhydryl-3-quinuclidinone |

| Benzylamine (B48309) |

| Titanium(IV) isopropoxide |

Derivatization and Structural Modifications of 2s,3s 2 Benzhydrylquinuclidin 3 Amine for Research Applications

Introduction of Diverse Substituents on the Quinuclidine (B89598) Ring System

The quinuclidine core of (2S,3S)-2-benzhydrylquinuclidin-3-amine serves as a robust framework for introducing structural diversity. labinsights.nl The heterocyclic system of quinuclidine (1-azabicyclo[2.2.2]octane) is noted for its high symmetrical structure and chemical stability, making it an excellent scaffold for modification. labinsights.nl Synthetic modifications have been explored to create a wide range of analogs, primarily by altering the substituents on the nitrogen of the amine group.

A key intermediate in these synthetic routes is the precursor, 2-benzhydryl-3-quinuclidinone. google.com This ketone can be synthesized through a Michael addition of a Grignard reagent like phenylmagnesium chloride to 2-benzylidene-3-quinuclidinone, a reaction that can be catalyzed by copper(I) salts. google.com The resulting ketone is then available for reductive amination with various primary amines to install diverse functionalities. For example, reductive alkylation of the ketone with benzylamine (B48309) yields (2S,3S)-2-benzhydryl-3-benzylaminoquinuclidine. google.com This approach is adaptable and allows for the introduction of various aryl and quinuclidine analogs. google.com

Further derivatization can be achieved through N-alkylation. Synthetic quinuclidine derivatives, including N-alkyl quaternary compounds, have been prepared by reacting 3-substituted quinuclidines with appropriate alkyl bromides. labinsights.nl A notable example involves the reaction of (2S,3S)-2-benzhydryl-N-benzylquinuclidin-3-amine with 5-tert-butyl-2-methoxybenzaldehyde. This process, involving a debenzylation via hydrogenation followed by reductive amination with the new aldehyde, yields (2S,3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine, a key intermediate for pharmaceutical research. google.com

| Base Compound | Reactant/Modification | Resulting Derivative | Reference |

|---|---|---|---|

| 2-Benzhydryl-3-quinuclidinone | Reductive alkylation with benzylamine | (2S,3S)-2-Benzhydryl-3-benzylaminoquinuclidine | google.com |

| 3-Substituted quinuclidine | Reaction with alkyl bromides (e.g., 1,8-dibromooctane) | N-alkyl mono- and bis-quaternary derivatives | labinsights.nl |

| (2S,3S)-2-Benzhydryl-N-benzylquinuclidin-3-amine | Hydrogenation (debenzylation) followed by reductive amination with 5-tert-butyl-2-methoxybenzaldehyde | (2S,3S)-2-Benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine | google.com |

Synthesis of Fluorescent Ligands and Probes Utilizing this compound

Fluorescent ligands are powerful tools for visualizing receptor dynamics in living cells and are compatible with advanced techniques like confocal microscopy and flow cytometry. mdpi.com The development of such probes based on the this compound scaffold is a significant area of research aimed at studying the interactions of these compounds with their biological targets, such as G-protein coupled receptors (GPCRs). nih.govresearchgate.net

A typical fluorescent probe consists of three main components: a pharmacophore that binds to the biological target, a fluorophore that emits light, and a linker that connects the two. labinsights.nl In this context, this compound or its high-affinity derivatives serve as the pharmacophore. The successful design of a fluorescent ligand requires that the attachment of the linker and fluorophore does not significantly hinder the binding of the pharmacophore to its receptor. mdpi.com

The synthesis strategy involves coupling the pharmacophore to a suitable fluorophore via a linker. Common classes of fluorophores used in the synthesis of small-molecule probes include BODIPY dyes, cyanine (B1664457) dyes (like Cy5), and rhodamine dyes. labinsights.nlresearchgate.net The choice of linker is also critical; research on other GPCR ligands has shown that introducing amino acid-based linkers can improve receptor binding affinity, subtype selectivity, and the imaging properties of the final fluorescent probe by providing optimal spatial separation between the pharmacophore and the fluorophore. researchgate.net While specific fluorescent probes derived directly from this compound are not detailed in the reviewed literature, the established principles of probe design provide a clear pathway for their synthesis. researchgate.netnih.gov

| Component | Function | Example Moiety | Reference |

|---|---|---|---|

| Pharmacophore | Binds to the specific biological target (e.g., a receptor). | This compound scaffold | researchgate.net |

| Linker | Connects the pharmacophore and fluorophore, optimizing spatial orientation and minimizing steric hindrance. | Amino acid-based chains, polyethylene (B3416737) glycol (PEG) chains | researchgate.net |

| Fluorophore | Emits fluorescence upon excitation, allowing for detection and imaging. | BODIPY 630/650, Sulfo-Cy5, Rhodamine, Fluorescein | labinsights.nlresearchgate.net |

Development of Polymer-Supported and Other Immobilized Chiral Quinuclidine Derivatives

Immobilizing chiral catalysts on solid supports, such as polymers, is a key strategy for creating more efficient and environmentally friendly chemical processes. rsc.org This approach facilitates the separation of the catalyst from the reaction mixture, allowing for its recovery and reuse over multiple cycles. researchgate.netacs.org Chiral quinuclidine derivatives are effective organocatalysts, and their immobilization onto polymeric supports has been successfully demonstrated.

A notable example is the synthesis of poly(quinuclidin-3-yl methacrylate-co-divinylbenzene) microparticles. acs.org These polymer-supported catalysts were prepared via distillation-precipitation polymerization. acs.org The study explored the synthesis of both porous and nonporous microparticles with varying amounts of the quinuclidine functional group. acs.org

These immobilized quinuclidine catalysts were tested for their effectiveness in promoting the Baylis–Hillman reaction. acs.org Research findings indicated that the porous microparticles with a high content of quinuclidine displayed excellent catalytic activity, achieving 100% reaction conversion in a significantly shorter time compared to their nonporous counterparts, an effect attributed to their higher surface area. acs.org Furthermore, the catalyst demonstrated impressive efficiency across a range of aryl aldehyde derivatives and could be successfully reused for at least five cycles, highlighting the robustness and practical advantages of the immobilization strategy. acs.org

| Catalyst System | Synthesis Method | Key Finding | Application | Reference |

|---|---|---|---|---|

| Poly(quinuclidin-3-yl methacrylate-co-divinylbenzene) microparticles | Distillation-precipitation polymerization | Porous microparticles showed superior catalytic activity (100% conversion in 16h) compared to nonporous versions. | Baylis–Hillman reaction | acs.org |

| Quaternary ammonium (B1175870) salt catalysts on sulfonated support polymer | Ion exchange reaction | Effective for various asymmetric reactions with high enantioselectivity. | Asymmetric hydrogenation, alkylation, Diels-Alder | researchgate.net |

| Chiral 1,2-diamines on Merrifield-type resin | Chemical modification of the resin | Polymeric catalyst could be reused many times without loss of activity or enantioselectivity. | Asymmetric hydrogenation of aromatic ketones | researchgate.net |

Role of 2s,3s 2 Benzhydrylquinuclidin 3 Amine As a Chiral Building Block in Complex Molecule Synthesis

Precursors for the Asymmetric Total Synthesis of Natural Alkaloids (e.g., Quinine (B1679958), Quinidine (B1679956), Ibogamine, Catharanthine)

The quinuclidine (B89598) skeleton is a core structural motif in a variety of biologically significant alkaloids. nih.gov The enantiopure nature of (2S,3S)-2-Benzhydrylquinuclidin-3-amine and its derivatives makes them attractive starting points for the stereoselective synthesis of these complex natural products.

While direct total syntheses of quinine, quinidine, ibogamine, and catharanthine (B190766) starting from this compound are not extensively documented in readily available literature, the importance of the chiral quinuclidine core in the synthesis of these molecules is well-established. Synthetic strategies frequently involve the construction of a functionalized quinuclidine intermediate as a key step.

Quinine and Quinidine:

The total synthesis of quinine and its diastereomer, quinidine, has been a landmark achievement in organic chemistry. princeton.edu Numerous synthetic approaches have been developed, many of which hinge on the stereocontrolled construction of the quinuclidine ring system. princeton.eduresearchgate.netresearchgate.netyoutube.comacs.orgrsc.org For instance, a "local desymmetrization" strategy has been employed in the divergent synthesis of both quinine and quinidine from a common racemic intermediate, highlighting the importance of controlling the stereochemistry of the quinuclidine core. researchgate.netyoutube.com The synthesis often involves the creation of key intermediates that possess the fundamental bicyclic structure of quinuclidine, which is later elaborated to afford the final natural products. researchgate.netrsc.org

Ibogamine and Catharanthine:

Catharanthine, an iboga alkaloid, and its relatives are important precursors to potent anticancer agents like vinblastine (B1199706) and vincristine. rsc.org The synthesis of the isoquinuclidine core, a key structural feature of catharanthine, is a critical challenge. An enantioselective route to substituted chiral isoquinuclidines, which are precursors to catharanthine, has been developed using an organocatalyzed Diels-Alder reaction. rsc.org Another approach to the total synthesis of (±)-catharanthine involves a stereocontrolled radical-mediated indole (B1671886) formation. lookchem.comfigshare.com A concise, five-step total synthesis of catharanthine has also been reported, proceeding through the elusive dehydrosecodine intermediate. acs.org These syntheses underscore the central role of the quinuclidine or isoquinuclidine framework in accessing these complex alkaloids.

Construction of Other Biologically Relevant Scaffolds and Chiral Intermediates

The utility of this compound and its close derivatives extends beyond natural product synthesis to the construction of other pharmacologically important molecules. A notable example is its application in the synthesis of Substance P antagonists.

Substance P is a neuropeptide involved in various physiological processes, and its antagonists have therapeutic potential. researchgate.netnih.gov A process for the preparation of (S,S)-cis-2-benzhydryl-3-benzylaminoquinuclidine, a derivative of the title compound, has been patented. mdpi.com This derivative serves as a key intermediate in the synthesis of potent and selective Substance P antagonists. The synthesis involves the reductive alkylation of a chiral 2-benzhydryl-3-quinuclidinone precursor. mdpi.com This application highlights the role of the (2S,3S)-2-benzhydrylquinuclidine scaffold in providing the necessary stereochemical information for the development of new therapeutic agents.

General Utility in Advanced Asymmetric Synthesis of Diverse Chiral Structures

This compound is a member of the broader class of chiral amines, which are fundamental building blocks in modern asymmetric synthesis. youtube.comresearchgate.netnih.govnih.govrsc.org The presence of a rigid chiral scaffold and multiple functional groups allows for its potential use as a chiral auxiliary or ligand in a variety of enantioselective transformations.

Chiral amines and their derivatives are known to be effective catalysts and controlling elements in a range of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. mdpi.com The quinuclidine core, in particular, is a privileged structure in organocatalysis. nih.gov For instance, derivatives of the cinchona alkaloids, which also contain a quinuclidine moiety, are widely used as bifunctional organocatalysts. nih.gov

While specific and widespread applications of this compound itself as a general catalyst or ligand are not extensively reported, its structural features suggest significant potential. The development of new synthetic methods often relies on the availability of diverse and complex chiral building blocks to introduce stereocenters with high fidelity. The unique stereochemistry and functionality of this compound make it a valuable component in the synthetic chemist's toolbox for the construction of a wide array of enantiomerically enriched molecules.

Q & A

Basic: What are the standard synthetic protocols for (2S,3S)-2-Benzhydrylquinuclidin-3-amine, and how do reaction conditions influence stereochemical outcomes?

Answer:

The synthesis typically involves reductive amination or protection/deprotection strategies to achieve stereochemical control. For example:

- Reductive amination : Using NaCNBH₃ and acetic acid in 1,2-dichloroethane at room temperature facilitates stereoselective formation of the amine backbone .

- Protection strategies : TBDMSCl (tert-butyldimethylsilyl chloride) and TBAF (tetrabutylammonium fluoride) are employed for temporary protection of functional groups, ensuring regioselectivity during synthesis .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) and controlled temperatures (0°C to rt) minimize side reactions and enhance stereochemical fidelity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Key safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup to prevent unintended reactions .

- Storage : Keep in sealed containers away from ignition sources and static electricity .

Advanced: How can researchers resolve contradictions in reported synthetic yields or stereoselectivity for this compound?

Answer:

Contradictions often arise from variations in reaction conditions or purification methods. To address this:

- Systematic parameter testing : Compare yields under different solvents (e.g., DCM vs. DMF), temperatures, and reducing agents (e.g., NaCNBH₃ vs. BH₃·THF) .

- Design of Experiments (DoE) : Use factorial designs to identify critical factors affecting stereoselectivity, such as pH or catalyst loading .

- Analytical validation : Cross-validate results using chiral HPLC or X-ray crystallography to confirm stereochemical assignments .

Advanced: What strategies optimize enantiomeric purity during the synthesis of this compound?

Answer:

Enantiomeric purity can be enhanced through:

- Chiral auxiliaries : Incorporate enantiopure intermediates (e.g., amino acid derivatives) to direct stereochemistry .

- Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Ru-based) with chiral ligands to induce stereoselective bond formation .

- Dynamic kinetic resolution : Employ enzymes or organocatalysts to selectively favor the (2S,3S) configuration during reversible steps .

Basic: What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

Answer:

- X-ray crystallography : Provides definitive proof of molecular geometry and absolute configuration .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives) to quantify enantiomeric excess .

- NMR spectroscopy : ¹H-¹³C HMBC and NOESY experiments verify spatial relationships between protons and substituents .

- Database cross-referencing : Validate spectral data against authoritative sources like the NIST Chemistry WebBook .

Advanced: How can computational methods aid in predicting the reactivity or stability of this compound derivatives?

Answer:

- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in nucleophilic substitutions or cyclizations .

- Molecular docking : Screens derivatives for binding affinity to biological targets (e.g., enzymes) to prioritize synthesis .

- Stability simulations : Predict degradation pathways under varying pH or temperature using software like Gaussian or Schrödinger .

Basic: What are the key challenges in characterizing the physicochemical properties of this compound?

Answer:

- Hygroscopicity : Moisture sensitivity complicates mass measurements; use anhydrous solvents and glove boxes .

- Low solubility : Optimize solvent systems (e.g., DMSO/water mixtures) for NMR or crystallization .

- Thermal instability : Conduct DSC (Differential Scanning Calorimetry) to identify decomposition temperatures .

Advanced: How can researchers design analogues of this compound for structure-activity relationship (SAR) studies?

Answer:

- Core modifications : Replace the benzhydryl group with substituted aryl or heteroaryl rings to assess steric/electronic effects .

- Functional group diversification : Introduce sulfonamide or carboxylate moieties to modulate polarity and bioavailability .

- Stereochemical inversions : Synthesize (2R,3R) or (2R,3S) diastereomers to isolate stereospecific biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.